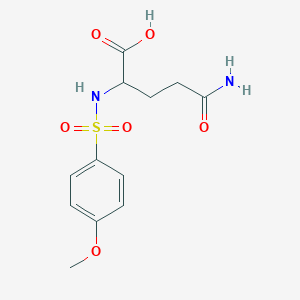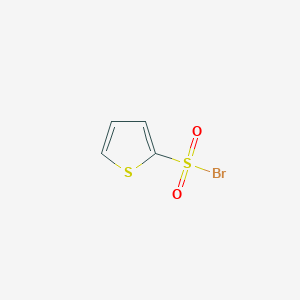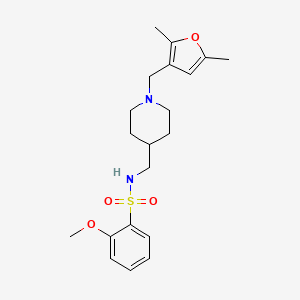
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17BrN2O4S and its molecular weight is 485.35. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Biologically Active Derivatives
A study by Darehkordi et al. (2013) explored the synthesis of new potentially biologically active derivatives from sugar thiosemicarbazone derivatives. These compounds were synthesized using various reactions and their structures were established using spectroscopic methods. The study also investigated the effect of different solvents on the reactions involved in the synthesis process. This research underscores the versatility of thiazole derivatives in synthesizing new compounds with potential biological activities (Darehkordi, Ramezani, & Ranjbar-Karimi, 2013).
Antibacterial Activity
Trotsko et al. (2018) synthesized a series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlights the potential of thiazole derivatives in developing new antibacterial agents, with some compounds exhibiting activities comparable or superior to standard reference drugs (Trotsko et al., 2018).
Nonlinear Optical Properties
Research by No et al. (2010) on a novel Y-type polyurethane containing tricyanovinylthiazole investigated its nonlinear optical (NLO) properties. The study found that the polyurethane demonstrated significant thermal stability and promising NLO properties, making it a candidate for NLO device applications (No, Jang, Cho, & Lee, 2010).
Corrosion Inhibition
A study conducted by Farahati et al. (2019) on the synthesis and application of thiazoles as corrosion inhibitors for copper highlighted the effectiveness of these compounds. The study employed various evaluation techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating high inhibition efficiencies that suggest thiazoles are effective corrosion inhibitors (Farahati et al., 2019).
Antimicrobial and Antioxidant Potentials
Ananda Danagoudar et al. (2018) investigated the antioxidant and cytotoxic potentials of ethyl acetate extracts from endophytic fungi isolated from the medicinal plant Tragia involucrata L. Their findings reveal the potential of such extracts, especially from Penicillium citrinum, in exhibiting high antioxidant and cytotoxic activities, pointing towards their use in novel therapy designs for ailments associated with free radical generation (Danagoudar et al., 2018).
特性
IUPAC Name |
[4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCPLGVHGXBRT-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)




![N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2835454.png)



![N-[2-(5-Chloroindol-1-yl)ethyl]but-2-ynamide](/img/structure/B2835465.png)
![N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)